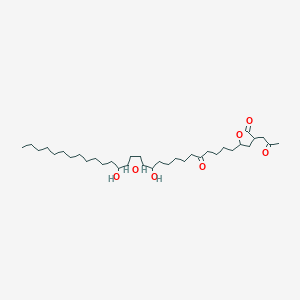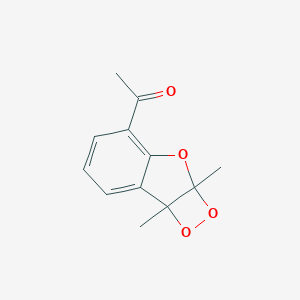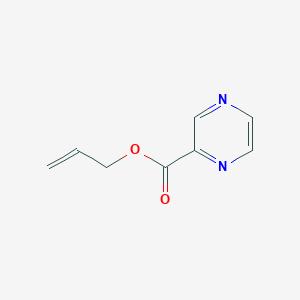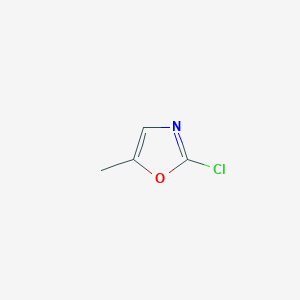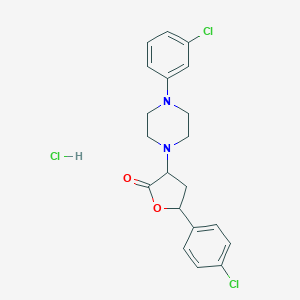![molecular formula C10H12N2 B145325 Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) CAS No. 137881-15-3](/img/structure/B145325.png)
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) is a chemical compound that has been widely used in scientific research for various purposes. It is a nitrogen-containing organic compound that has been synthesized by several methods.
Wirkmechanismus
The mechanism of action of cyanamide is not fully understood. It is believed to act as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Cyanamide has also been shown to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of acetaldehyde, a toxic byproduct of alcohol metabolism, in the blood. It has also been shown to increase the levels of reactive oxygen species in cancer cells, leading to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on cyanamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of cyanamide and its potential use in the treatment of cancer and other diseases. Finally, there is a need for more research on the toxicity of cyanamide and its effects on the environment.
Synthesemethoden
Cyanamide can be synthesized by several methods, including the reaction of calcium cyanamide with sulfuric acid, the reaction of calcium carbide with nitrogen, and the reaction of urea with calcium oxide. The most common method of synthesis is the reaction of calcium cyanamide with sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been used in scientific research for various purposes, including as a catalyst in organic synthesis, as a reagent in the production of pharmaceuticals, and as a source of nitrogen in the fertilization of crops. It has also been used in the treatment of alcoholism and as an insecticide.
Eigenschaften
CAS-Nummer |
137881-15-3 |
|---|---|
Produktname |
Cyanamide, [2-(1-methylethyl)phenyl]-(9CI) |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
(2-propan-2-ylphenyl)cyanamide |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-5-3-4-6-10(9)12-7-11/h3-6,8,12H,1-2H3 |
InChI-Schlüssel |
USIISOZKOKCVTP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC#N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



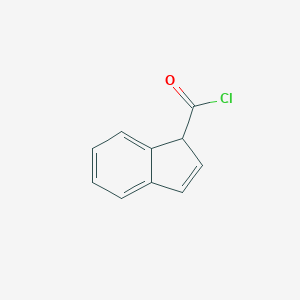
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)


